N-((((2-Chloroethoxy)carbonyl)amino)sulfonyl)glycine ethyl ester
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Overview
Description
N-((((2-Chloroethoxy)carbonyl)amino)sulfonyl)glycine ethyl ester is a complex organic compound with a diverse range of applications in various scientific fields. This compound contains a total of 30 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and chlorine . It is characterized by multiple bonds, including ester, carbamate, and sulfonamide functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((((2-Chloroethoxy)carbonyl)amino)sulfonyl)glycine ethyl ester involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-((((2-Chloroethoxy)carbonyl)amino)sulfonyl)glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific catalysts. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((((2-Chloroethoxy)carbonyl)amino)sulfonyl)glycine ethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((((2-Chloroethoxy)carbonyl)amino)sulfonyl)glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((((2-Chloroethoxy)carbonyl)amino)sulfonyl)glycine ethyl ester include other carbamate and sulfonamide derivatives. These compounds share similar functional groups and chemical properties.
Uniqueness
What sets N-((((2-Chloroethoxy)carbonyl)amino)sulfonyl
Properties
CAS No. |
87708-21-2 |
---|---|
Molecular Formula |
C7H13ClN2O6S |
Molecular Weight |
288.71 g/mol |
IUPAC Name |
ethyl 2-(2-chloroethoxycarbonylsulfamoylamino)acetate |
InChI |
InChI=1S/C7H13ClN2O6S/c1-2-15-6(11)5-9-17(13,14)10-7(12)16-4-3-8/h9H,2-5H2,1H3,(H,10,12) |
InChI Key |
METPKNYPOAIABU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
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